molecular formula C12H20N2OS B8361319 2-Amino-4-[(1,1-dimethyl)ethyl)-5-[(2,2-dimethyl)propionyl]thiazole

2-Amino-4-[(1,1-dimethyl)ethyl)-5-[(2,2-dimethyl)propionyl]thiazole

Cat. No. B8361319
M. Wt: 240.37 g/mol
InChI Key: AWZGQPPDBXAGOM-UHFFFAOYSA-N
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Patent
US07700655B2

Procedure details

A mixture of 4-bromo-2,2,6,6-tetramethyl-3,5-heptanedione(α-bromo-dipivaloylmethane; 1.42 g, 5.40 mmol), thiourea (451.8 mg, 5.94 mmol) and ethanol (15 mL) was refluxed for 2 hours. After cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. After the organic layer was washed with water and brine, dried over anhydrous sodium sulfate, the residue obtained by evaporation under reduced pressure was crystallized (dichloromethane/hexane) to give the title compound (1.23 g, 94.5%) as a white crystal.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
451.8 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94.5%

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[C:3](=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[NH2:15][C:16]([NH2:18])=[S:17].C(=O)([O-])O.[Na+]>C(O)C>[NH2:18][C:16]1[S:17][C:2]([C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[C:3]([C:4]([CH3:7])([CH3:6])[CH3:5])[N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
BrC(C(C(C)(C)C)=O)C(C(C)(C)C)=O
Name
Quantity
451.8 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
was crystallized (dichloromethane/hexane)

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C(C)(C)C)C(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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